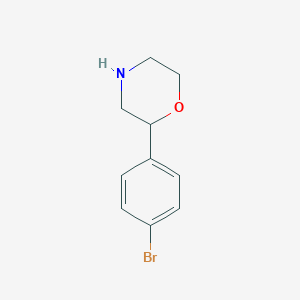
2-(4-Bromophenyl)morpholine
説明
“2-(4-Bromophenyl)morpholine” is a chemical compound with the molecular formula C10H12BrNO. It has a molecular weight of 242.12 . It is a solid substance that should be stored at 4°C and protected from light .
Synthesis Analysis
A reliable one-step synthesis of a moderately complex structure, such as “2-(4-Bromophenyl)morpholine”, has been described in the literature . This synthesis involves the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)morpholine” consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively .
Chemical Reactions Analysis
The synthesis of “2-(4-Bromophenyl)morpholine” involves a sequence of coupling, cyclization, and reduction reactions . The reaction is performed under specific conditions and requires the use of certain reagents .
Physical And Chemical Properties Analysis
“2-(4-Bromophenyl)morpholine” is a solid substance with a molecular weight of 242.12 . It should be stored at 4°C and protected from light .
科学的研究の応用
Synthesis and Structural Analysis : The compound 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, a derivative of 2-(4-Bromophenyl)morpholine, was synthesized and its structure analyzed. The morpholine ring adopts a chair conformation, and an intramolecular O—H⋯N hydrogen bond is observed. This study highlights the compound's potential for creating complex molecular structures (Zhao, 2012).
Photophysical and Biomolecular Binding Properties : A study on new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, synthesized via Buchwald–Hartwig amination, revealed interesting photophysical properties and strong interactions with ct-DNA. This indicates potential applications in areas like molecular recognition and photophysics (Bonacorso et al., 2018).
Antimicrobial Properties : Research on 4-(Phenylsulfonyl) morpholine, which contains a morpholine group, has demonstrated its antimicrobial properties and potential in modulating antibiotic activity against multidrug-resistant strains. This suggests its utility in addressing challenges posed by antibiotic resistance (Oliveira et al., 2015).
Cancer Phototherapy Applications : A study on a smart near-infrared (NIR) photosensitizer with a morpholine group for cancer phototherapy showed that it could be used for dual-modal imaging-guided synergistic photodynamic and photothermal therapy. This application is significant in the context of targeted cancer treatments (Tang et al., 2019).
Synthesis and Reactivity Studies : Research on the synthesis of various morpholine derivatives, such as 4-(4-Aminophenyl)-3-morpholinone, provides insight into the reactivity and potential applications of these compounds in medicinal chemistry and other areas (Lingyan et al., 2011).
Medicinal Chemistry : A study on 2,2,4-substituted morpholines highlighted their biological activities, including sympathomimetic, analgesic, and anti-inflammatory properties. These findings are relevant for the development of new therapeutic agents (Rekka & Kourounakis, 2010).
Chemical Synthesis and Optimization : Research into the structural optimization of morpholine derivatives for specific receptor antagonism provides valuable insights into the application of 2-(4-Bromophenyl)morpholine in drug design and development (Hale et al., 1998).
Heterocyclic Chemistry : Studies on the reactivity of morpholine derivatives in heterocyclic chemistry, such as the formation of benzo[b]thiophene 1,1-dioxides, are significant for the development of new heterocyclic compounds with potential applications in various fields (Luo et al., 2015).
Safety And Hazards
“2-(4-Bromophenyl)morpholine” is classified as harmful. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
特性
IUPAC Name |
2-(4-bromophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMSBXAXPYFDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560151 | |
| Record name | 2-(4-Bromophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)morpholine | |
CAS RN |
83555-73-1 | |
| Record name | 2-(4-Bromophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



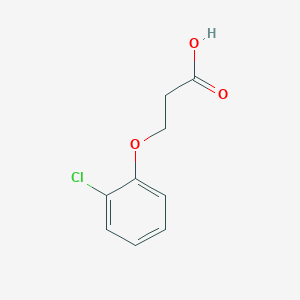
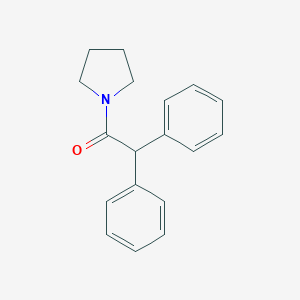
![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)
![3-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B181881.png)
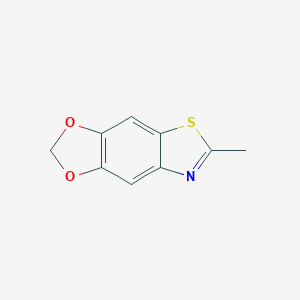
![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)
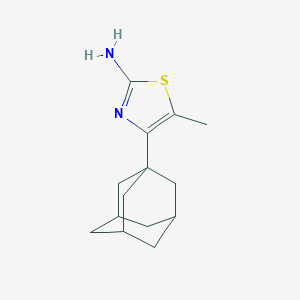
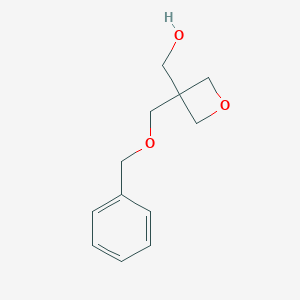
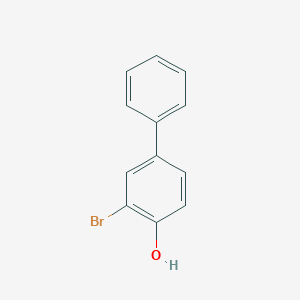
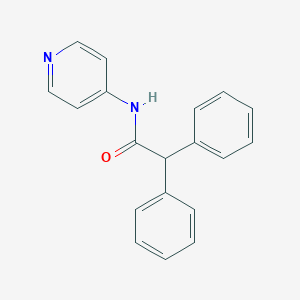
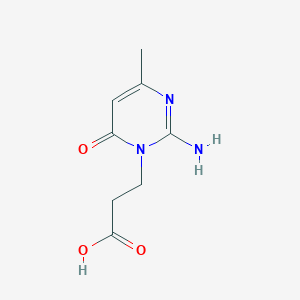
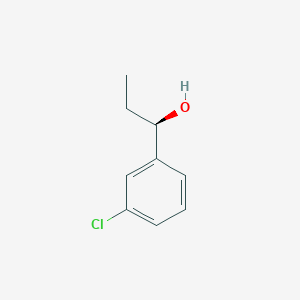
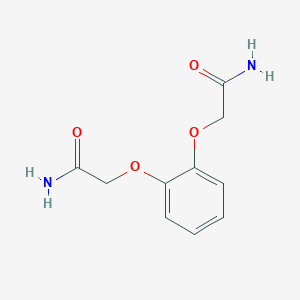
![2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B181900.png)